7-Chloroperfluorheptansäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Chloroperfluoroheptanoic acid is a perfluorinated compound with the molecular formula C7HClF12O2. It is characterized by the presence of a chlorine atom and multiple fluorine atoms attached to a heptanoic acid backbone. This compound is known for its unique chemical properties, including high thermal stability and resistance to degradation, making it useful in various industrial applications .
Wissenschaftliche Forschungsanwendungen
7-Chloroperfluoroheptanoic acid has several scientific research applications:
Safety and Hazards
Vorbereitungsmethoden
The synthesis of 7-Chloroperfluoroheptanoic acid typically involves a multi-step reaction process. One common method starts with the compound 1H,1H,7H-dodecafluoro-1-heptanol. The synthetic route includes the following steps :
Step 1: The starting material is treated with sodium in diethyl ether, followed by the addition of phosphorus oxychloride in toluene.
Step 2: The intermediate product is then subjected to chlorination using chlorine gas under irradiation.
Step 3: Finally, the chlorinated product is hydrolyzed with water to yield 7-Chloroperfluoroheptanoic acid.
Industrial production methods often involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product .
Analyse Chemischer Reaktionen
7-Chloroperfluoroheptanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding perfluorinated carboxylic acids.
Reduction: Reduction reactions can convert the compound into less oxidized forms, although these reactions are less common due to the stability of the fluorinated carbon chain.
Substitution: The chlorine atom in 7-Chloroperfluoroheptanoic acid can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various perfluorinated derivatives with different functional groups .
Wirkmechanismus
The mechanism of action of 7-Chloroperfluoroheptanoic acid involves its interaction with biological membranes and proteins. The compound’s fluorinated chain allows it to integrate into lipid bilayers, potentially disrupting membrane integrity and function. Additionally, it can interact with specific proteins, affecting their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
7-Chloroperfluoroheptanoic acid is similar to other perfluorinated carboxylic acids, such as perfluoroheptanoic acid and perfluorooctanoic acid. the presence of the chlorine atom in 7-Chloroperfluoroheptanoic acid gives it unique properties, such as increased reactivity in substitution reactions . Other similar compounds include:
Perfluoroheptanoic acid: Lacks the chlorine atom, making it less reactive in certain chemical reactions.
Perfluorooctanoic acid: Has a longer carbon chain, which affects its physical properties and environmental persistence.
Eigenschaften
IUPAC Name |
7-chloro-2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoroheptanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7HClF12O2/c8-7(19,20)6(17,18)5(15,16)4(13,14)3(11,12)2(9,10)1(21)22/h(H,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMFYUMIVMKSLSX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(C(C(C(C(C(F)(F)Cl)(F)F)(F)F)(F)F)(F)F)(F)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7HClF12O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10371495 |
Source
|
Record name | 7-Chloro-perfluoroheptanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10371495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.51 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1550-24-9 |
Source
|
Record name | 7-Chloro-perfluoroheptanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10371495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.